2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c28-21(14-29-18-5-2-1-3-6-18)26-17-9-7-16(8-10-17)25-19-13-20(23-15-22-19)27-12-4-11-24-27/h1-13,15H,14H2,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDGMYMRLTZKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, including the formation of the pyrazolyl-pyrimidinyl core and subsequent coupling with a phenoxyacetamide derivative. Common synthetic routes may involve:
Formation of the Pyrazolyl-Pyrimidinyl Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrazoles and pyrimidine derivatives.
Coupling Reactions: The phenoxy group can be introduced via nucleophilic substitution or coupling reactions such as the Suzuki-Miyaura coupling.
Acetamide Formation: The final step often involves the formation of the acetamide linkage through amidation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Structure Overview
The chemical structure of 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 378.4259 g/mol
- IUPAC Name : this compound
Key Features
This compound features:
- A phenoxy group that enhances lipophilicity.
- A pyrimidine ring which is often associated with biological activity.
- A pyrazole moiety known for its role in various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models.
Case Study: In Vitro Studies
In vitro experiments demonstrated that treatment with this compound resulted in:
- Reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Induction of apoptosis, evidenced by increased levels of caspase activity.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was tested, revealing a broad-spectrum activity.
Case Study: Antimicrobial Testing
In a recent study, the compound was tested against:
- Staphylococcus aureus
- Escherichia coli
Results indicated a significant reduction in bacterial growth, suggesting potential for development as an antibiotic.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit key pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Mechanistic Insights
Research indicates that the compound may work by:
- Inhibiting the NF-kB signaling pathway.
- Reducing the expression of inflammatory markers such as TNF-alpha and IL-6.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Profile
Studies suggest that the compound exhibits:
- Moderate absorption when administered orally.
- Metabolism primarily through liver enzymes , indicating potential drug-drug interactions.
Toxicity Studies
Preliminary toxicity assessments have shown:
- Low acute toxicity in animal models.
- No significant adverse effects at therapeutic doses.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The pyrazolyl-pyrimidinyl core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on molecular formulae.
Pharmacological Implications
- Pyrazole vs. Triazole : Pyrazole-containing compounds (target, 4c) may exhibit stronger hydrogen bonding due to N–H groups, enhancing target affinity compared to triazoles .
- Thieno-Pyrimidine vs. Pyrimidine: Thieno-fused rings (e.g., 4a) could improve lipophilicity and membrane permeability, critical for kinase inhibitors targeting intracellular domains .
- Dichlorophenoxy Groups: Increased steric bulk and electron-withdrawing effects may enhance receptor binding but reduce solubility .
Crystallographic and Spectroscopic Analysis
- Crystal Packing (Compound I) : N–H⋯O hydrogen bonds form R₂²(10) dimers, stabilizing the solid state. Dihedral angles between aromatic rings (48–56°) suggest conformational flexibility .
- NMR Trends : Pyrimidine protons in analogs resonate at δ 7.91–8.13 ppm, while acetamide carbonyls appear at ~170 ppm in ¹³C NMR .
Biological Activity
2-Phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a phenoxy group, a pyrazole moiety, and a pyrimidine ring, which are known to contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Kinases : Many derivatives have shown inhibitory effects on specific kinases involved in cancer progression.
- Receptors : Some studies suggest potential interactions with growth factor receptors, influencing cellular proliferation and survival pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives containing the pyrazole and pyrimidine rings have demonstrated significant activity against various cancer cell lines. The anticancer mechanism is often attributed to:
- Induction of Apoptosis : Compounds trigger apoptotic pathways in tumor cells.
- Cell Cycle Arrest : They may inhibit cell cycle progression, leading to reduced proliferation rates.
A notable study assessed the activity of related compounds against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays, which indicated promising results in inhibiting cell viability and inducing apoptosis through caspase activation pathways .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for anti-inflammatory properties. The presence of the phenoxy group is often linked to modulation of inflammatory responses by inhibiting pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Cell Lines Tested | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis | A549, C6 | |
| Cell Cycle Arrest | Inhibits proliferation | Various | |
| Anti-inflammatory | Modulates cytokine production | RAW 264.7 |
Case Studies
- Case Study on Anticancer Activity : A recent investigation focused on a series of pyrazole-pyrimidine derivatives, including this compound. The study reported IC50 values indicating that these compounds effectively inhibited tumor growth in vitro and in vivo models, demonstrating their potential as therapeutic agents against specific cancers .
- Anti-inflammatory Study : Another study evaluated the anti-inflammatory effects of phenoxy-substituted compounds in models of acute inflammation. Results showed significant reductions in edema and inflammatory markers, suggesting that these compounds may serve as effective anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
